molecular formula C10H4O4 B14231999 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol CAS No. 823813-77-0

3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol

Katalognummer: B14231999
CAS-Nummer: 823813-77-0
Molekulargewicht: 188.14 g/mol
InChI-Schlüssel: WUYPYKSKMIMBHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is an organic compound characterized by its unique structure featuring multiple hydroxyl and ethynyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl and ethynyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is unique due to its combination of hydroxyl and ethynyl groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

823813-77-0

Molekularformel

C10H4O4

Molekulargewicht

188.14 g/mol

IUPAC-Name

3,4-bis(2-hydroxyethynyl)hex-3-en-1,5-diyne-1,6-diol

InChI

InChI=1S/C10H4O4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H

InChI-Schlüssel

WUYPYKSKMIMBHZ-UHFFFAOYSA-N

Kanonische SMILES

C(#CO)C(=C(C#CO)C#CO)C#CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.